1-(4-Methylphenyl)sulfonyl-2,3-diphenylaziridine
Overview
Description
1-(4-Methylphenyl)sulfonyl-2,3-diphenylaziridine: is a compound belonging to the aziridine class, characterized by a three-membered ring containing one nitrogen atom. Aziridines are known for their high reactivity due to the ring strain, making them valuable intermediates in organic synthesis. The presence of the sulfonyl group and phenyl rings in this compound enhances its stability and reactivity, making it a versatile building block in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)sulfonyl-2,3-diphenylaziridine typically involves the nucleophilic ring-opening of epoxides with sulfonamides. One common method includes the reaction of 2-benzyloxirane with a primary sulfonamide, followed by cyclization to form the aziridine ring . The reaction conditions often require the presence of a base, such as sodium hydride, and an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)sulfonyl-2,3-diphenylaziridine undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or other reduced products.
Substitution Reactions: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Reagents such as sodium azide, lithium aluminum hydride, and various amines are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed:
Ring-Opening Products: Depending on the nucleophile, products can include amines, alcohols, or thiols.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Amines and other reduced derivatives are typical products of reduction reactions.
Scientific Research Applications
Chemistry: 1-(4-Methylphenyl)sulfonyl-2,3-diphenylaziridine is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of pharmaceuticals, agrochemicals, and polymers .
Biology and Medicine: In biological research, aziridines are studied for their potential as enzyme inhibitors and anticancer agents. The compound’s ability to form covalent bonds with nucleophiles in biological systems makes it a candidate for drug development .
Industry: In the industrial sector, aziridines are used in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)sulfonyl-2,3-diphenylaziridine involves the nucleophilic attack on the aziridine ring, leading to ring-opening and the formation of covalent bonds with nucleophiles. This reactivity is due to the ring strain and the electron-withdrawing effect of the sulfonyl group, which activates the ring towards nucleophilic attack . The molecular targets and pathways involved depend on the specific nucleophile and the biological or chemical context in which the compound is used .
Comparison with Similar Compounds
- Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-
- Aziridine, 2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-
- 2-Benzyl-1-(2,4,6-triisopropylbenzene-sulfonyl)aziridine
Comparison: 1-(4-Methylphenyl)sulfonyl-2,3-diphenylaziridine is unique due to the presence of two phenyl groups, which enhance its stability and reactivity compared to other aziridines. The sulfonyl group further activates the aziridine ring, making it more susceptible to nucleophilic attack. This combination of stability and reactivity makes it a valuable compound in various chemical and biological applications .
Properties
CAS No. |
147054-74-8 |
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Molecular Formula |
C21H19NO2S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine |
InChI |
InChI=1S/C21H19NO2S/c1-16-12-14-19(15-13-16)25(23,24)22-20(17-8-4-2-5-9-17)21(22)18-10-6-3-7-11-18/h2-15,20-21H,1H3 |
InChI Key |
GAZMCGHPHRQBPT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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